2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidin-1-ium derivative featuring a 3,4-dimethoxyphenethyl substituent at position 3 and an N-(2-methoxyphenyl)acetamide group at position 2.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-34-20-9-5-4-8-19(20)28-23(31)16-30-24-18(7-6-13-27-24)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15,18H,12,14,16H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILCJXCWXJLM-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C=CC=NC3=[N+](C2=O)CC(=O)NC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N4O6+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.6 g/mol. The IUPAC name indicates a pyrido[2,3-d]pyrimidine core structure that is modified by various functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O5 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide |
| InChI Key | HZLPKWNWSFAAPF-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and cellular replication. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to decreased proliferation of cancer cells .
Biological Targets and Therapeutic Potential
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit activity against various biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced DNA synthesis.
- Tyrosine Kinases : Potential modulation of signaling pathways involved in cancer progression.
- Phosphodiesterase : Some derivatives have shown phosphodiesterase type 4 inhibition, suggesting anti-inflammatory properties .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrido[2,3-d]pyrimidine derivatives:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
The target compound’s pyrido[2,3-d]pyrimidin-1-ium core distinguishes it from analogs like pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ) and pyrido[4,3-d]pyrimidines (e.g., ). These variations influence electronic properties and binding affinities:
- Pyrazolo[3,4-d]pyrimidine (Example 83): The pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .
- Pyrido[4,3-d]pyrimidine (): Positional isomerism modifies steric hindrance, affecting target selectivity .
Substituent Analysis
2.2.1. 3,4-Dimethoxyphenethyl Group
The 3,4-dimethoxyphenethyl substituent is shared with N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (). Methoxy groups in both compounds likely enhance membrane permeability due to lipophilicity .
2.2.2. Acetamide Side Chains
The N-(2-methoxyphenyl)acetamide group in the target compound contrasts with:
- N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Fluorine substituents enhance bioavailability but may introduce toxicity risks .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : highlights that substituent-induced chemical shift changes in regions A (positions 29–36) and B (positions 39–44) differentiate structurally similar compounds. For instance, the target compound’s 3,4-dimethoxyphenethyl group would induce distinct shifts in these regions compared to analogs with ethoxy or fluorophenyl groups .
- Mass Spectrometry : Molecular networking () reveals that fragmentation patterns (cosine scores) cluster compounds with shared substituents. The target compound’s acetamide and dimethoxyphenethyl groups would yield unique MS/MS fragments, aiding dereplication .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
